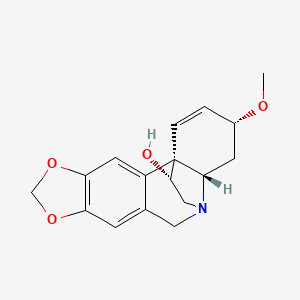
Crinamin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crinamine is an alkaloid.
Aplicaciones Científicas De Investigación
Anticancer Properties
Crinamin, a compound found in Crinum asiaticum, has shown promising results in cancer research. A study demonstrated that crinamin was more cytotoxic to cervical cancer cells than to normal cells. It effectively inhibited tumor spheroid growth and induced apoptosis without causing DNA double-strand breaks, unlike cisplatin. Crinamin also showed anti-angiogenic activities, suppressing the secretion of VEGF-A protein in cervical cancer cells and inhibiting blood vessel development in zebrafish embryos. This highlights crinamin's potential as an alternative compound for cervical cancer chemoprevention and therapy (Khumkhrong et al., 2019).
Antibacterial Activity
Research on Crinum jagus, which contains crinamine, revealed its strong antibacterial properties. It was found that crinamine, among other alkaloids from the plant, exhibited significant antibacterial activity. This suggests its potential use in developing new antibacterial agents (Adesanya et al., 1992).
Antimalarial and Cytotoxic Effects
Crinamine was also identified as one of the principal cytotoxic and antimalarial constituents in Crinum amabile. This points to its potential in developing treatments against malaria and in cytotoxic therapies (Likhitwitayawuid et al., 1993).
Inhibition of Hypoxia-Inducible Factors
A study focusing on Crinum asiaticum var. japonicum found that crinamine inhibited hypoxia-inducible factor-1 (HIF-1) activity, which is crucial in tumor progression and survival under hypoxic conditions. This finding suggests a potential role of crinamine in cancer therapy, particularly in targeting the HIF-1 pathway (Kim et al., 2006).
Propiedades
Número CAS |
639-41-8 |
|---|---|
Nombre del producto |
Crinamin |
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
(1S,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15-,16-,17-/m0/s1 |
Clave InChI |
YGPRSGKVLATIHT-SPOWBLRKSA-N |
SMILES isomérico |
CO[C@@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O |
SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
SMILES canónico |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
Sinónimos |
crinamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)
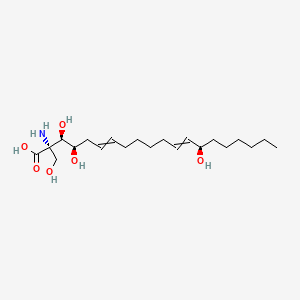
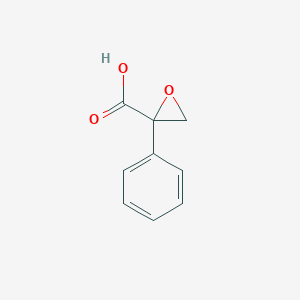
![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)
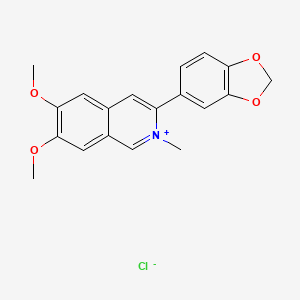
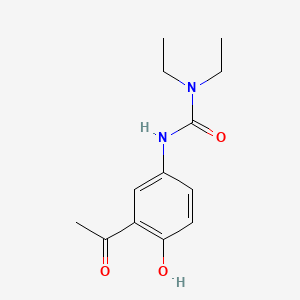
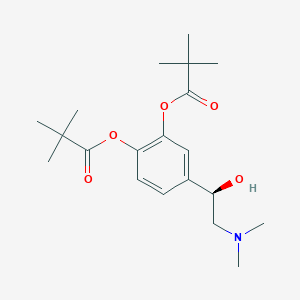
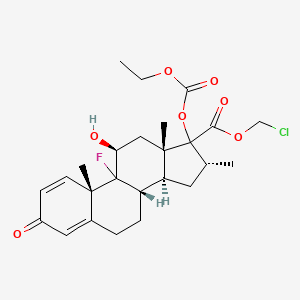
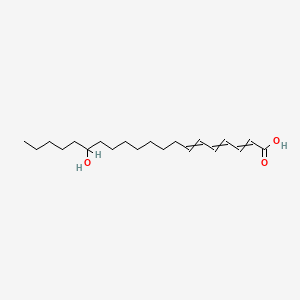
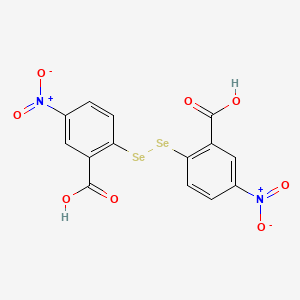
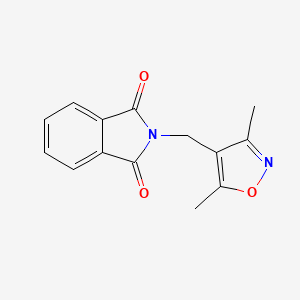
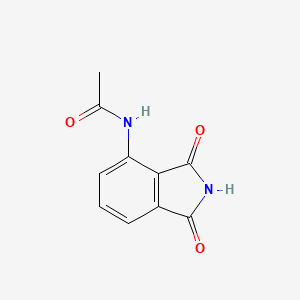
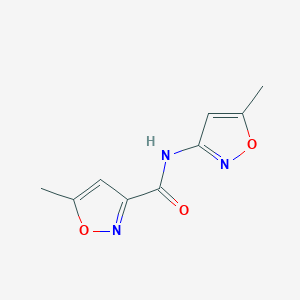
![(3aS,8aS,9aR)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1195628.png)